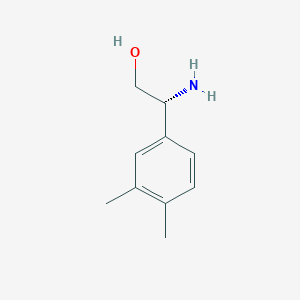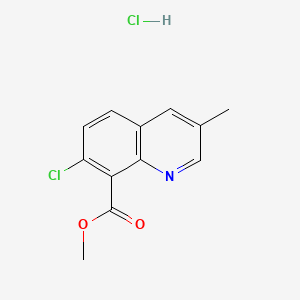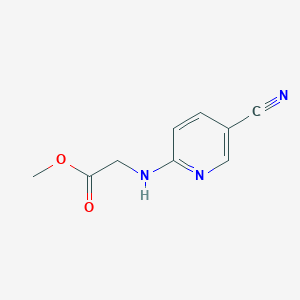
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is known for its potential therapeutic applications and is often studied for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (3S) configuration.
Final Product Formation: The final product is obtained by reacting the intermediate with methylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and chiral chemistry.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways Involved: Affecting signaling pathways related to pain perception and neurotransmission.
類似化合物との比較
Similar Compounds
(3R)-3-(methylamino)-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different pharmacological properties.
Phenylbutanoic acid derivatives: Compounds with similar structural features but varying functional groups.
Methylamino derivatives: Compounds with the methylamino group attached to different carbon skeletons.
Uniqueness
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and drug development.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
(3S)-3-(methylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
InChIキー |
LQJRBVUZUZRURL-PPHPATTJSA-N |
異性体SMILES |
CN[C@@H](CC1=CC=CC=C1)CC(=O)O.Cl |
正規SMILES |
CNC(CC1=CC=CC=C1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


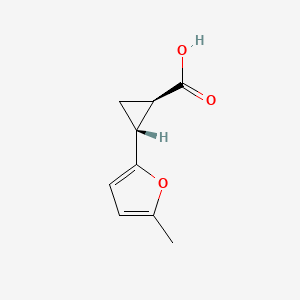

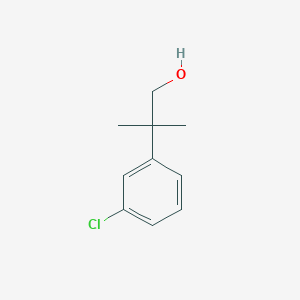
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)

![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
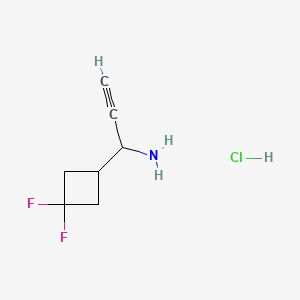
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

